molecular formula C7H11ClN2O2 B1519679 (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 1171489-65-8

(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No.: B1519679
CAS No.: 1171489-65-8
M. Wt: 190.63 g/mol
InChI Key: MFUUWMMNHDRDJQ-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound has a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an acetic acid moiety attached to the nitrogen atom at position 1, forming a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,5-dimethylpyrazole and chloroacetic acid.

  • Reaction Conditions: The reaction involves nucleophilic substitution where the pyrazole nitrogen attacks the chloroacetic acid, followed by acidification to form the hydrochloride salt.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the formation of the desired compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the pyrazole nitrogen can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Chloroacetic acid, hydrochloric acid (HCl)

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones

  • Reduction: Alcohols or amines

  • Substitution: Various substituted pyrazoles

Scientific Research Applications

(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases such as malaria and leishmaniasis.

  • Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride: Similar structure but with an amino group instead of a methyl group.

  • 3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the acetic acid moiety.

  • Chloroacetic acid: The acid used in the synthesis of the compound.

Uniqueness: The presence of the acetic acid moiety and the specific substitution pattern on the pyrazole ring make (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride unique compared to other pyrazole derivatives. This structure imparts distinct chemical and biological properties that are valuable in various applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-3-6(2)9(8-5)4-7(10)11;/h3H,4H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUUWMMNHDRDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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